molecular formula C19H18FN5O2S B2691552 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide CAS No. 1189920-12-4

3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide

Cat. No. B2691552
CAS RN: 1189920-12-4
M. Wt: 399.44
InChI Key: OQEYCHFWTBKJOD-UHFFFAOYSA-N
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Description

3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide is a useful research compound. Its molecular formula is C19H18FN5O2S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds related to 3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide have been synthesized and structurally characterized to understand their molecular frameworks and potential as scaffolds for further chemical modifications. For instance, Lahmidi et al. (2019) reported on the synthesis, crystal structure, and spectroscopic characterization of a pyrimidine derivative, highlighting the compound's antibacterial activity against various microbial strains (Lahmidi et al., 2019).

Antimicrobial and Antitumor Activity

Several studies have explored the antimicrobial and antitumor activities of pyrimidine derivatives. For example, a study highlighted the antimicrobial efficacy of certain pyrimidine derivatives against Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds in developing new antibacterial agents (Lahmidi et al., 2019). Additionally, compounds exhibiting potent antitumor activity up to nanomolar concentrations have been identified, demonstrating the therapeutic potential of pyrimidine derivatives in cancer treatment (Lauria et al., 2013).

Anticonvulsant and Antidepressant Properties

Research has also delved into the neurological applications of these compounds. For instance, Wang et al. (2015) synthesized novel 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their anticonvulsant activities, demonstrating significant efficacy in in vivo models (Wang et al., 2015).

Antioxidant Activity

Additionally, studies have investigated the antioxidant properties of pyrimidine derivatives. Chkirate et al. (2020) synthesized Cu(II) coordination complexes with pyrimidine ligands, which exhibited notable antioxidant properties, suggesting the potential of these compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2020).

properties

IUPAC Name

3-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2S/c1-2-24-18(27)17-14(9-10-28-17)25-15(22-23-19(24)25)7-8-16(26)21-11-12-3-5-13(20)6-4-12/h3-6,9-10H,2,7-8,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEYCHFWTBKJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide

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